![molecular formula C12H11F3O3 B1468291 2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone CAS No. 1263365-65-6](/img/structure/B1468291.png)
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone, also known as DTPE, is an organic compound with a wide range of applications in scientific research. DTPE has been used as a catalyst for synthesis of various organic compounds, as a reagent for various reactions, and as a ligand for coordination reactions. It has also been used in the synthesis of a range of pharmaceuticals and nanomaterials, and in the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis of Monoprotected 1,4-Diketones
Photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, including compounds similar to the one , has been used to yield monoprotected 1,4-diketones. This method is particularly effective with cyclic enones, offering an alternative for the synthesis of 1,4-diketones via radicals (Mosca, Fagnoni, Mella, & Albini, 2001).
Production of N-(Alkyl)-3-(2-Methyl-1,3-Dioxolan-2-yl)benzenamines
The reaction of related 1,3-dioxolanes with lithium amides resulted in moderate yields of N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines, indicating potential in the synthesis of specialized organic compounds (Albright & Lieberman, 1994).
Polymer Synthesis and Degradation
The polymerization and thermal degradation of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], derived from similar dioxolanes, have been explored. This research provides insights into the behavior of these polymers under various conditions, which is crucial for applications in materials science (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
Formation of Vic-Dioxime Complexes
Compounds including 1,3-dioxolane structures have been used to synthesize vic-dioxime complexes. These complexes form with various metals, showing potential in coordination chemistry (Canpolat & Kaya, 2005).
Fungicidal Applications
Derivatives of 1,3-dioxolanes have been synthesized and exhibited moderate to excellent fungicidal activity. This indicates potential use in agricultural or pharmaceutical applications (Mao, Song, & Shi, 2013).
O-Alkylation and O-Acylation Reactions
Studies on the reactivity of 1,3-dioxolanes in O-alkylation and O-acylation reactions contribute to understanding their chemical properties and potential applications in organic synthesis (Raskil’dina, Borisova, & Zlotskii, 2018).
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)9-3-1-2-8(6-9)10(16)7-11-17-4-5-18-11/h1-3,6,11H,4-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXWVBAILFYSRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(3-trifluoromethyl-phenyl)-ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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